molecular formula C20H15NO3 B14416460 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 82238-51-5

3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one

Cat. No.: B14416460
CAS No.: 82238-51-5
M. Wt: 317.3 g/mol
InChI Key: FARHXCLRBFVJPV-UHFFFAOYSA-N
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Description

3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

    Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an amide and a carbonyl compound, often under dehydrating conditions.

    Attachment of Phenyl Groups: The phenyl groups can be introduced through various methods, such as Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazole
  • 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-thiazol-2(3H)-one
  • 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-imidazol-2(3H)-one

Uniqueness

The uniqueness of 3-(2-Methylidene-2,3-dihydrofuran-3-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.

Properties

CAS No.

82238-51-5

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

3-(2-methylidene-3H-furan-3-yl)-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C20H15NO3/c1-14-17(12-13-23-14)21-18(15-8-4-2-5-9-15)19(24-20(21)22)16-10-6-3-7-11-16/h2-13,17H,1H2

InChI Key

FARHXCLRBFVJPV-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C=CO1)N2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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